molecular formula C20H23N5O3 B4625021 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4625021
M. Wt: 381.4 g/mol
InChI Key: VFWIJHCUUYOXMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including the incorporation of piperazine units, ethoxyphenyl groups, and modifications to the benzoxadiazol moiety to enhance solubility, biological activity, or both. For example, the discovery of clinical candidate compounds like K-604 demonstrates the intricate synthesis processes involved in creating molecules with specific biological functions, highlighting the importance of molecular design in the synthesis of complex compounds (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide" has been elucidated using various analytical techniques. Crystal structure studies and Hirshfeld surface analysis, along with density functional theory (DFT) calculations, have been applied to understand the molecular configuration, intermolecular interactions, and the reactive sites of molecules, providing insights into their chemical behavior and potential activity (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving related compounds often focus on their interactions with biological targets, modification of their chemical structure for enhanced activity or solubility, and their potential as inhibitors or activators of specific pathways. For instance, compounds with a benzoxadiazol core have been explored for their anticancer activities, highlighting the relationship between chemical structure and biological function (Boddu et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystal structure, and molecular weight, play a crucial role in their application and efficacy. The introduction of specific functional groups can significantly enhance these properties, as seen in compounds designed for improved oral absorption and solubility (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the application of these compounds. Studies on similar compounds have shown a range of activities from antimicrobial to anticancer, indicating the broad potential of these molecules for therapeutic applications. The synthesis and evaluation of their biological activities provide a foundation for understanding their mechanism of action and potential uses (Boddu et al., 2018).

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Compounds synthesized from derivatives similar to the specified chemical have been evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of N-substituted derivatives showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, new pyridine derivatives have shown considerable antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Antitumor and Anticancer Properties

Several studies have focused on the synthesis of derivatives for evaluating their antitumor and anticancer activities. For example, novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and found to exhibit potent antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines (Wu et al., 2017). Another study revealed the anticancer evaluation of N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, showing significant activity against human cancer cell lines (Boddu et al., 2018).

Anticonvulsant Effects

Research into compounds with structural similarities has also explored their potential anticonvulsant effects. A series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides showed promising results in animal models of epilepsy, indicating the utility of these derivatives in developing new anticonvulsant drugs (Obniska et al., 2015).

Antipsychotic Potential

The exploration of N-aryl-N'-benzylpiperazines for their antipsychotic potential has provided insights into the design of new therapeutic agents. These compounds have shown significant activity in preclinical models, suggesting their utility in treating psychiatric disorders (Reitz et al., 1995).

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-2-27-18-9-4-3-8-17(18)25-12-10-24(11-13-25)14-19(26)21-15-6-5-7-16-20(15)23-28-22-16/h3-9H,2,10-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWIJHCUUYOXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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